1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Description
1-Bromo-4-(1-bromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 1-bromo-2-methylpropyl group is attached to the benzene ring
Properties
IUPAC Name |
1-bromo-4-(1-bromo-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVJBJLNJCJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-(1-bromo-2-methylpropyl)benzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Alkylation: This step involves the alkylation of benzene with 1-bromo-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-bromo-2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(1-bromo-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-bromo-2-methylpropyl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . The molecular targets and pathways depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene include:
1-Bromo-2-(1-methylpropyl)benzene: This compound has a similar structure but with different substitution patterns.
1-Bromo-4-methylpentane: Another related compound with variations in the alkyl group attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Biological Activity
1-Bromo-4-(1-bromo-2-methylpropyl)benzene, a brominated aromatic compound, has garnered attention in various fields of chemical and biological research. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its applicability in pharmaceuticals and other industries.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 287.02 g/mol. The compound features a phenyl ring substituted with two bromine atoms and a branched alkyl group, which contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
- Antimicrobial Properties : Studies have shown that brominated compounds can exhibit significant antimicrobial effects against various pathogens. The presence of bromine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to increased lethality against bacteria and fungi .
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is thought to involve the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways that regulate growth and survival .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Cellular Targets : The bromine atoms in the structure may interact with specific enzymes or receptors, altering their activity. This interaction can lead to downstream effects on metabolic pathways involved in cell growth and apoptosis.
- Oxidative Stress Induction : Brominated compounds are known to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress may trigger apoptotic pathways in cancer cells .
Case Studies
Several case studies have explored the biological activity of related brominated compounds, providing insights into the potential effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts.
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that certain brominated aromatic compounds could significantly reduce cell viability through apoptosis induction. These findings suggest that similar mechanisms may be applicable to this compound .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
